molecular formula C9H7ClO B7947387 (E)-2-Chloro-3-phenyl-2-propenal CAS No. 99414-74-1

(E)-2-Chloro-3-phenyl-2-propenal

Cat. No. B7947387
CAS RN: 99414-74-1
M. Wt: 166.60 g/mol
InChI Key: SARRRAKOHPKFBW-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-Chloro-3-phenyl-2-propenal is a useful research compound. Its molecular formula is C9H7ClO and its molecular weight is 166.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-2-Chloro-3-phenyl-2-propenal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-Chloro-3-phenyl-2-propenal including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Intracellular Imaging : A study by Nan et al. (2015) described the use of a compound related to (E)-2-Chloro-3-phenyl-2-propenal as a ratiometric fluorescent pH probe, useful for detecting strong acidity in living cells (Nan et al., 2015).

  • Anticancer, Anti-inflammatory, and Antimicrobial Agents : Bandgar and Gawande (2010) synthesized a library of beta-chlorovinyl chalcones, derived from a similar compound, and evaluated them for biological activities including anticancer, anti-inflammatory, and antimicrobial properties (Bandgar & Gawande, 2010).

  • Synthesis of Antidepressants : Choi et al. (2010) investigated the use of a related compound, 3-chloro-1-phenyl-1-propanone, as a chiral intermediate in the synthesis of antidepressant drugs (Choi et al., 2010).

  • Molecular Docking and DFT Studies : Rasool et al. (2021) conducted a study on new chalcones synthesized from substituted aldehydes and fluorinated acetophenone, which included derivatives of (E)-2-Chloro-3-phenyl-2-propenal. They explored DNA binding, urease inhibition, antioxidant potential, and molecular docking studies (Rasool et al., 2021).

  • Oxidation Mechanism Studies : Erastova et al. (2011) studied the mechanism for the decarbonylation of derivatives of (E)-2-Chloro-3-phenyl-2-propenal, providing insights into the chemical properties and potential reactivity of this compound (Erastova et al., 2011).

  • Effects on Macrophage Cells : Zhao et al. (2008) investigated the effects of 3-phenyl-propenal, a closely related compound, on the expression of toll-like receptors and signaling components in murine macrophages, suggesting potential immunomodulatory applications (Zhao et al., 2008).

  • Antibacterial and Anti-inflammatory Properties : Husain et al. (2008) synthesized novel oxadiazoles derived from related compounds and evaluated their anti-inflammatory, analgesic, ulcerogenic, and antibacterial actions (Husain et al., 2008).

properties

IUPAC Name

(E)-2-chloro-3-phenylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARRRAKOHPKFBW-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C=O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Chloro-3-phenyl-2-propenal

CAS RN

99414-74-1
Record name 2-Propenal, 2-chloro-3-phenyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099414741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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